Erythromycin is produced naturally by the fermentation of Saccharopolyspora erythraea. The specific derivative, 5-O-Desosaminylerythronolide A oxime, is synthesized through chemical modifications of erythromycin, particularly focusing on the 5-O position, which enhances its pharmacological properties.
5-O-Desosaminylerythronolide A oxime belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are known for their antibacterial activity against a wide range of Gram-positive bacteria and some Gram-negative bacteria.
The synthesis of 5-O-Desosaminylerythronolide A oxime typically involves the following steps:
The reaction conditions can vary, but common solvents include acetonitrile or ethanol, and reactions may be performed under reflux conditions or microwave irradiation to increase efficiency. Yields can vary significantly based on the method used, with some methods reporting yields above 90% .
The molecular structure of 5-O-Desosaminylerythronolide A oxime includes:
The molecular formula for 5-O-Desosaminylerythronolide A oxime is typically represented as C_21H_39N_3O_7S. The oxime formation introduces a double bond between carbon and nitrogen, which can influence both chemical reactivity and biological interactions.
The primary reaction involved in synthesizing 5-O-Desosaminylerythronolide A oxime is the formation of an oxime from a carbonyl compound (aldehyde or ketone). This reaction generally proceeds through a nucleophilic addition mechanism where hydroxylamine attacks the carbonyl carbon.
The reaction can be optimized by varying factors such as temperature, solvent choice, and concentration of reagents. For example, using an excess of hydroxylamine hydrochloride can enhance yield but may also lead to side reactions if not controlled .
The mechanism by which 5-O-Desosaminylerythronolide A oxime exerts its antibacterial effects involves:
Studies have shown that modifications at various positions on the erythromycin core can significantly affect binding affinity and antibacterial potency .
5-O-Desosaminylerythronolide A oxime has several applications in scientific research:
5-O-Desosaminylerythronolide A oxime (molecular formula C34H61NO11) is characterized by a 14-membered erythronolide lactone core substituted at two critical positions: a desosamine sugar moiety attached via a β-glycosidic bond at C-5, and an oxime functional group (=N-OH) at the C-9 ketone position [1] [2]. The desosamine unit—a 3-(dimethylamino)-3,4,6-trideoxyhexose—imparts essential basicity for ribosomal target engagement, while the C-9 oxime modification enhances molecular stability under acidic conditions compared to erythromycin A [2] [6]. Stereochemistry is conserved at all chiral centers (C-1 to C-14) except C-9, where oxime formation generates syn and anti isomers that can be chromatographically separated due to restricted rotation around the C=N bond [6] [9].
Table 1: Key Structural Components and Their Functional Roles
Structural Element | Location | Functional Significance |
---|---|---|
14-Membered Lactone Core | C-1 to C-14 | Scaffold for macrolide-ribosome interaction; conserved stereochemistry enables precise binding |
Desosamine Sugar | C-5 Oxygen | Mediates high-affinity binding to 23S rRNA domain V via dimethylamino group |
Oxime Group (=N-OH) | C-9 | Enhances acid stability; site for further chemical derivatization (e.g., esterification) |
Hydroxyl Groups | C-3, C-11 | Sites for glycosylation or acylation; C-3 modifications significantly alter bioactivity |
Derivatization primarily targets three positions: the C-3 hydroxyl, C-9 oxime, and desosamine amino group. Aromatic esterification at C-3 was explored early, demonstrating that meta-substituted phenyl esters exhibited superior ribosomal binding affinity despite poor in vivo efficacy [1]. Conversely, replacing the C-3 cladinose with alternative sugars (e.g., oleandrosyl in 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime) altered acid susceptibility and enzymatic degradation profiles [2] [7]. The oxime nitrogen serves as a nucleophile for alkylation or acylation, though such modifications often reduce antibacterial potency due to steric hindrance [3].
The biological activity of 5-O-desosaminylerythronolide A oxime derivatives stems from their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Desosamine is indispensable for this interaction; its protonated dimethylamino group forms a critical salt bridge with A2058 in 23S rRNA (E. coli numbering), analogous to erythromycin A [1] [5]. The oxime group at C-9 indirectly potentiates this binding by inducing conformational rigidity in the macrolide ring and reducing keto group reactivity, thereby minimizing acid-catalyzed degradation (a limitation of erythromycin) [2] [6].
Table 2: Comparative Bioactivity of Key Derivatives Against Pathogenic Bacteria
Derivative Structure | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | Ribosomal Binding Affinity | Acid Stability |
---|---|---|---|---|
C-3 meta-Chlorobenzoate Ester [1] | >100 | >100 | High | Moderate |
3-O-Oleandrosyl Derivative [2] | 16 | 32 | Moderate | High |
C-9 O-Allyloxime [3] | >128 | >128 | Low | High |
C-3 Carbamate Derivatives [5] | 0.25–8 | 0.5–16 | Very High | Variable |
Despite promising ribosomal binding in vitro, early aromatic esters showed no in vivo activity at maximum tolerated doses due to poor cellular permeability or rapid clearance [1]. This disconnect highlighted the compound’s role as a molecular scaffold rather than a direct therapeutic agent. Modifications at C-3 proved particularly consequential: replacing cladinose with oleandrosyl yielded compounds with enhanced acid stability but reduced potency against Streptococcus pneumoniae [2] [7]. Conversely, carbamate derivatives at C-3 demonstrated markedly improved activity against macrolide-resistant strains by facilitating interaction with mutated ribosomes [5].
The exploration of 5-O-desosaminylerythronolide A oxime began in earnest in the 1970s as researchers sought to overcome erythromycin’s acid instability and spectrum limitations. Key milestones reflect iterative strategies to optimize its scaffold:
Table 3: Historical Timeline of Structural Innovations
Year | Innovation | Method | Outcome |
---|---|---|---|
1975 | C-3 Aromatic Esters | Chemical Synthesis | High ribosomal binding but no in vivo efficacy; established SAR principles |
1976 | C-3 Oleandrosyl Glycosylation | Microbial Biotransformation | Enhanced acid stability with moderate activity loss |
1990s | C-3 Carbamate Derivatives | Chemical Modification | Improved activity against resistant strains; patent EP0638584B1 filed |
2011 | C-3 O-(3-aryl-E-prop-2-enyl) Sidechains | Palladium-catalyzed Coupling | Low activity due to 2,3-olefin distortion |
The compound’s legacy lies in its role as a versatile platform for probing structure-activity relationships (SAR) in macrolides. Its unmodified form remains biologically inert, serving primarily as a precursor for semisynthetic derivatives. Recent efforts focus on hybrid molecules, such as those integrating quinolone or indole moieties via C-3 linkers, though antibacterial efficacy remains suboptimal compared to modern ketolides [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0